molecular formula C10H14N2O4 B12869491 Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate

Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate

Cat. No.: B12869491
M. Wt: 226.23 g/mol
InChI Key: DMAXXOBCFFZUQS-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate is a complex organic compound with a unique structure that includes a furan ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a furan derivative with a suitable diamine and a carboxylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, often resulting in the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-diamino-3-oxopropyl)phosphonic acid
  • (1,3-diamino-3-oxopropyl)-ethylphosphinic acid

Uniqueness

Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate stands out due to its unique combination of functional groups and the furan ring structure

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-5-6(10(14)15-2)3-8(16-5)7(11)4-9(12)13/h3,7H,4,11H2,1-2H3,(H2,12,13)

InChI Key

DMAXXOBCFFZUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(CC(=O)N)N)C(=O)OC

Origin of Product

United States

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